molecular formula C23H15BrN2O6 B11098047 5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B11098047
M. Wt: 495.3 g/mol
InChI Key: KQECJMCAWLAANO-UHFFFAOYSA-N
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Description

5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a brominated benzoic acid core, a methoxyphenyl group, and an isoindole moiety, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with 2-aminobenzoic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a solvent such as acetic acid to introduce the bromine atom at the 5-position.

    Amidation: The brominated intermediate is then reacted with 2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride in the presence of a base like triethylamine to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The methoxyphenyl and isoindole moieties can participate in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the isoindole moiety.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity. It could be explored for its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

Given its structural complexity, the compound may exhibit pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

In materials science, the compound could be used in the design of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile component in material synthesis.

Mechanism of Action

The mechanism by which 5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic functions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Shares the brominated benzoic acid core but lacks the methoxyphenyl and isoindole moieties.

    5-Bromo-2-(methoxycarbonylamino)benzoic acid: Similar structure but with a simpler amide linkage.

    N-(5-Bromo-2-carboxyphenyl)-3-methoxyphthalimide: Contains the methoxyphthalimide group but differs in the position of the bromine atom.

Uniqueness

The uniqueness of 5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C23H15BrN2O6

Molecular Weight

495.3 g/mol

IUPAC Name

5-bromo-2-[[2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C23H15BrN2O6/c1-32-15-4-2-3-14(11-15)26-21(28)16-7-5-12(9-17(16)22(26)29)20(27)25-19-8-6-13(24)10-18(19)23(30)31/h2-11H,1H3,(H,25,27)(H,30,31)

InChI Key

KQECJMCAWLAANO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Origin of Product

United States

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